5-Bromo-N-(3-methoxypropyl)nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as the use of environmentally friendly solvents and catalysts are being explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(3-methoxypropyl)nicotinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamides with various functional groups.
Scientific Research Applications
5-Bromo-N-(3-methoxypropyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(3-methoxypropyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in NAD+ metabolism, thereby influencing cellular energy production and DNA repair processes. The compound may also modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Bromonicotinamide: Shares the bromine substitution but lacks the 3-methoxypropyl group.
Nicotinamide: Lacks the bromine and 3-methoxypropyl substitutions.
5-Bromo-N-methylnicotinamide: Similar structure but with a methyl group instead of the 3-methoxypropyl group.
Uniqueness
5-Bromo-N-(3-methoxypropyl)nicotinamide is unique due to the presence of both the bromine atom and the 3-methoxypropyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrN2O2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-N-(3-methoxypropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-15-4-2-3-13-10(14)8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3,(H,13,14) |
InChI Key |
JDXDKDHKYZNSMG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
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